2-Chloroquinolin-8-ol
Overview
Description
2-Chloroquinolin-8-ol is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.61 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Chloroquinolin-8-ol is 1S/C9H6ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H . The compound has a topological polar surface area of 33.1 Ų and contains 12 heavy atoms .Physical And Chemical Properties Analysis
2-Chloroquinolin-8-ol has a molecular weight of 179.60 g/mol . It has a XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors .Scientific Research Applications
Synthesis and Chemical Properties
- Chemistry of 2-Chloroquinolin Derivatives : Research has been conducted on the chemistry of 2-chloroquinoline derivatives, focusing on their synthesis, biological evaluation, and synthetic applications. This includes the development of methods for constructing fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).
Biomedical Research
- Antimicrobial Properties : Studies have demonstrated the antimicrobial properties of compounds like cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis, including multidrug-resistant strains (Hongmanee et al., 2006).
- Alzheimer's Disease Treatment : Research on Clioquinol, a related compound, has explored its potential in treating Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008).
Analytical Applications
- Quantitative Analysis Methods : Development of analytical methods like thin layer chromatography (TLC) and reverse-phase high-performance liquid chromatography (RP-HPLC) for the identification and quantification of chloroquinolin-8-ol derivatives in pharmaceutical preparations (Pavithra et al., 2011; Kandepu et al., 2012).
Chemical Synthesis and Characterization
- Synthesis of Novel Derivatives : Synthesis of novel rhenium(V) complexes with modifications of the 8-hydroxyquinoline framework, including characterization and spectroscopic analysis (Machura et al., 2012).
- Development of Chemosensors : Characterization of quinoline derivatives as chemosensors, particularly for cadmium detection, which could be useful in monitoring Cd2+concentrations in various environments (Prodi et al., 2001).
Materials Science and Nanotechnology
- Formation of Supramolecular Structures : Research on the assembly of chloro-substituted quinoline oligoamides into double helical structures, with potential applications in nanotechnology and material science (Gan et al., 2010).
- Nanoparticle Synthesis : Studies on the use of chloroquinolin-8-ol derivatives as precursors for synthesizing nanoparticles, with potential applications in various fields including electronics and drug delivery systems (Noori et al., 2017).
Other Applications
- Cancer Research : Exploration of chloroquine and its analogs, including derivatives of chloroquinolin-8-ol, as potential agents for cancer therapy, highlighting their role in sensitizing tumors to radiation and chemotherapy (Solomon & Lee, 2009).
Safety And Hazards
properties
IUPAC Name |
2-chloroquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUFDBQIXGQAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298166 | |
Record name | 2-chloroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinolin-8-ol | |
CAS RN |
31568-91-9 | |
Record name | 31568-91-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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